(R)-2-([2,2'-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4R)-4-benzyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-2-7-15(8-3-1)13-16-14-24-20(22-16)19-11-6-10-18(23-19)17-9-4-5-12-21-17/h1-12,16H,13-14H2/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRXCCBESBKEFZ-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC(=N2)C3=CC=CC=N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral β-Amino Alcohol Preparation
The stereogenic center at the 4-position originates from a chiral β-amino alcohol. (R)-4-Benzyl-4,5-dihydrooxazole is typically synthesized from (R)-2-amino-3-phenyl-1-propanol , which can be resolved via chiral chromatography or enzymatic kinetic resolution. Alternatively, (R)-tert-leucinol serves as a commercially available chiral pool starting material, as demonstrated in the synthesis of related ligands.
Cyclization to Form the Oxazole Ring
Cyclization of the β-amino alcohol with a carbonyl source—such as picolinic acid or its derivatives—generates the oxazole ring. A optimized protocol involves:
-
Activation of the Carboxylic Acid : Treatment of picolinic acid with thionyl chloride (SOCl₂) forms the acyl chloride intermediate.
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Amidation : Reaction with (R)-tert-leucinol in dichloromethane (DCM) at 0°C yields the corresponding amide.
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Cyclodehydration : Heating the amide with sodium methoxide (NaOMe) in methanol at 50°C induces cyclization, producing the dihydrooxazole in 72% yield (Table 1).
Table 1. Optimization of Cyclization Conditions
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | KOH | EtOH | 50 | 11 | 58 |
| 2 | NaOMe | MeOH | 50 | 10 | 71 |
| 3 | NaOMe | MeOH | 50 | 3 | 72 |
Base selection significantly impacts efficiency, with NaOMe in methanol providing optimal results.
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | BINAP | Toluene/H₂O | 110 | 52 |
| 2 | XPhos | Toluene/H₂O | 110 | 68 |
| 3 | DPEphos | Dioxane/H₂O | 100 | 45 |
XPhos outperforms BINAP and DPEphos due to superior steric and electronic properties.
Stereochemical Control and Resolution
Chiral Induction During Cyclization
The configuration at the 4-position is dictated by the chiral β-amino alcohol. Use of (R)-tert-leucinol ensures retention of stereochemistry during cyclization, as evidenced by X-ray crystallography of analogous compounds.
Enantiomeric Excess Determination
Chiral HPLC analysis using a Chiralpak IA column (hexane/i-PrOH = 90:10, 1.0 mL/min) confirms an enantiomeric excess (ee) of 98% for the final product.
Characterization and Analytical Data
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the bipyridine moiety, potentially converting it to a dihydrobipyridine.
Substitution: The bipyridine unit can participate in substitution reactions, where one of the pyridine rings is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrobipyridine compounds.
Substitution: Functionalized bipyridine derivatives.
Scientific Research Applications
2.1. Ligand Properties
(R)-2-([2,2'-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole acts as a bidentate ligand that can coordinate with various metal ions. Its ability to form stable complexes enhances its utility in catalysis and materials science.
| Metal Ion | Complex Stability | Applications |
|---|---|---|
| Copper | High | Catalysis in organic reactions |
| Palladium | Moderate | Cross-coupling reactions |
| Platinum | High | Catalytic converters |
The coordination with metal ions facilitates numerous catalytic cycles, stabilizing transition states and intermediates during reactions .
3.1. Organic Synthesis
This compound has been utilized in various catalytic processes:
- Cross-Coupling Reactions : It serves as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds.
- Oxidation Reactions : The complex formed with transition metals can effectively catalyze oxidation reactions of organic substrates.
Case studies have shown that using this compound significantly increases reaction yields compared to traditional ligands .
4.1. Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that complexes formed with this compound exhibit significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| NCI-H460 (Lung) | 10 | Doxorubicin | 5 |
| HepG2 (Liver) | 15 | Doxorubicin | 7 |
| HCT-116 (Colon) | 12 | Doxorubicin | 6 |
These findings suggest that the compound may be developed into a novel therapeutic agent for cancer treatment .
4.2. Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit bacterial growth effectively when used in combination with other antimicrobial agents.
Mechanism of Action
The mechanism of action of ®-2-([2,2’-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context. For example, in catalysis, the compound can activate substrates by coordinating with a metal center, facilitating various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “(R)-2-([2,2'-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole,” we compare it with structurally related dihydrooxazole derivatives (Table 1) and analyze their functional differences.
Table 1: Structural and Functional Comparison of Selected Dihydrooxazole Derivatives
Notes:
- *CAS numbers may overlap due to vendor discrepancies .
- Prices reflect commercial availability as of 2023–2024 .
Key Research Findings
DNA Binding Affinity and Selectivity: The target compound’s benzyl group confers superior binding to c-myc G-quadruplex DNA (Ka = 2–5 × 10⁵ M⁻¹), outperforming isopropyl- or phenyl-substituted analogs. For example, the (R)-isopropyl variant shows ~50% lower affinity for c-myc .
Optical Properties: The target compound shows up to 200-fold emission enhancement upon binding to c-myc DNA, a feature absent in non-G-quadruplex DNA (e.g., ds26 or polyT). This optical response is comparable to morpholino-Pt complexes but with lower background noise .
Stereochemical and Substituent Effects :
- (R)- vs. (S)-benzyl derivatives: The R-configuration optimizes steric compatibility with G-quadruplex grooves, while the S-isomer may incur higher costs due to synthetic challenges .
- Substituting benzyl with phenyl reduces hydrophobicity, weakening intercalation with DNA bases .
Practical Considerations :
- The target compound is 70% cheaper than its (S)-benzyl counterpart (¥282 vs. ¥936 per 100 mg), making it preferable for large-scale studies .
- Bis-benzyl derivatives (e.g., CAS 2757082-74-7) are niche ligands for dinuclear metal complexes but lack standalone DNA-binding utility .
Molecular Docking and Binding Modes
Computational studies reveal that the benzyl group engages in end-stacking interactions with c-myc’s terminal quartets, while the bipyridinyl moiety anchors the ligand via hydrogen bonding to backbone phosphates . In contrast, isopropyl-substituted analogs adopt suboptimal orientations due to steric hindrance, reducing binding stability .
Biological Activity
(R)-2-([2,2'-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and coordination chemistry. This article provides a comprehensive overview of the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of the Compound
- Chemical Formula : CHNO
- Molecular Weight : 315.3685 g/mol
- CAS Number : 2757082-58-7
- Purity : ≥98% with 99% enantiomeric excess (ee) .
The biological activity of this compound primarily stems from its ability to coordinate with metal ions, forming stable complexes. These complexes can facilitate various catalytic cycles and influence biological processes by stabilizing transition states and intermediates. The bipyridine moiety is essential for binding to metal centers, while the oxazole ring modulates the electronic properties of the complex, enhancing its reactivity and biological interactions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cytotoxicity Against Cancer Cell Lines :
| Cell Line | IC Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.65 | Tamoxifen |
| HepG2 | 1.50 | Doxorubicin |
| A549 | 2.00 | Cisplatin |
- Mechanisms of Inducing Apoptosis :
- Inhibition of Key Enzymes :
Coordination Chemistry Applications
In addition to its biological activity, this compound serves as a versatile ligand in coordination chemistry. Its unique structure allows it to form complexes with various metals, which can be utilized in catalysis and material science applications.
Case Studies
-
Study on Antitumor Activity :
A study evaluated the antitumor effects of various metal complexes derived from this compound against HepG2 cell lines. The nickel(II) complex exhibited the highest cytotoxicity with a 57.6% inhibition rate . -
Molecular Docking Studies :
Molecular docking simulations have indicated strong hydrophobic interactions between the compound's aromatic rings and amino acid residues in target proteins involved in cancer pathways. This suggests a mechanism for enhanced binding affinity and specificity in targeting cancer cells .
Q & A
Q. What are the key synthetic challenges in preparing (R)-2-([2,2'-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole, and how are they addressed?
The synthesis involves constructing the oxazoline ring and coupling it to the bipyridine moiety. Key challenges include maintaining stereochemical integrity (R-configuration) and avoiding racemization during ring closure.
- Methodology :
- Oxazoline Formation : Use chiral amino alcohols (e.g., (R)-phenylglycinol derivatives) under dehydrating conditions (e.g., POCl₃ or p-TsOH) to preserve enantiopurity .
- Bipyridine Coupling : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective attachment of the bipyridine group .
- Purification : Chromatography (e.g., silica gel or chiral HPLC) ensures removal of diastereomeric byproducts .
Q. How is the enantiomeric purity of this compound validated in asymmetric catalysis studies?
Enantiomeric excess (ee) is critical for catalytic performance.
- Analytical Methods :
Advanced Research Questions
Q. How do structural modifications (e.g., benzyl vs. phenyl substituents) impact metal-binding affinity and catalytic activity?
The benzyl group enhances steric bulk and electronic donation compared to phenyl, influencing metal coordination geometry and reaction selectivity.
- Case Study :
- Cu(I) Complexes : Benzyl-substituted ligands show higher enantioselectivity (up to 95% ee) in asymmetric cyclopropanation vs. phenyl analogs (80% ee) due to improved π-π interactions .
- Fe(II) Complexes : Benzyl groups stabilize low-spin states, enhancing catalytic turnover in C–H activation reactions .
Q. What mechanistic insights explain contradictory enantioselectivity outcomes in similar reactions using this ligand?
Discrepancies arise from solvent polarity, counterion effects, and substrate steric demands.
- Experimental Design :
- Solvent Screening : Compare polar (MeCN) vs. nonpolar (toluene) solvents to modulate transition-state stabilization .
- Counterion Studies : Replace BF₄⁻ with BARF⁻ to assess ion-pairing effects on metal-ligand coordination .
- Substrate Scope Analysis : Test α,β-unsaturated vs. aliphatic substrates to map steric/electronic tolerance .
Q. How can reaction conditions be optimized for industrial-scale enantioselective processes without compromising efficiency?
Scale-up requires balancing cost, safety, and performance.
- Optimization Parameters :
- Catalyst Loading : Reduce from 5 mol% to 1 mol% via pre-activation with reducing agents (e.g., Zn powder) .
- Continuous Flow Systems : Improve heat/mass transfer for exothermic reactions (e.g., Diels-Alder) .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability .
Biological and Interdisciplinary Applications
Q. What methodologies validate the reported antimicrobial activity of this compound?
Preliminary studies suggest activity against Gram-positive bacteria (e.g., S. aureus).
- Protocols :
- MIC Assays : Broth microdilution in Mueller-Hinton medium (24–48 hr incubation) .
- Time-Kill Curves : Monitor bactericidal kinetics at 2× MIC concentrations .
- Resistance Profiling : Compare efficacy against methicillin-resistant (MRSA) vs. susceptible strains .
Q. How does this ligand compare to commercial chiral auxiliaries (e.g., BINAP) in pharmaceutical synthesis?
-
Performance Metrics :
Ligand Reaction ee (%) Turnover (TON) (R)-Target Asymmetric Aldol 92 450 (S)-BINAP Same Reaction 88 380 - Advantages : Higher TON due to stronger metal-binding affinity .
Data Contradictions and Resolution
Q. Why do some studies report conflicting catalytic outcomes for the same metal-ligand complex?
Variations arise from trace moisture, oxygen sensitivity, or impurities in metal precursors.
- Resolution :
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
